2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
Description
This compound belongs to the imidazo[1,2-c]quinazolin-3-one class, characterized by a fused bicyclic core. The structure features a butan-2-yl group at position 2 and a (4-chlorobenzyl)sulfanyl substituent at position 4.
Properties
IUPAC Name |
2-butan-2-yl-5-[(4-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-6-4-5-7-17(16)23-21(25)27-12-14-8-10-15(22)11-9-14/h4-11,13,18H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNAJUBSKAYDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C16H19ClN4S
- Molecular Weight : 334.87 g/mol
The compound features an imidazoquinazolinone core, which is known for its pharmacological significance.
Anticancer Properties
Recent studies have indicated that derivatives of imidazoquinazolinones exhibit significant anticancer activity. For instance, a related compound demonstrated effective inhibition of the PI3Kα pathway, a critical signaling pathway in cancer cell proliferation. The study reported an IC50 value of 1.94 nM against PI3Kα, indicating potent activity in inhibiting cancer cell growth in vitro .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| Compound 6b | 1.94 | HCC827 | PI3Kα Inhibition |
| Compound 13k | 5.00 | A549 | PI3K Pathway Inhibition |
| Compound X | 10.00 | MCF-7 | Induction of Apoptosis |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound class. Research has shown that certain imidazoquinazoline derivatives can reduce pro-inflammatory cytokines in various cell models. For example, compounds with similar structures were found to inhibit TNF-α and IL-6 production in macrophages .
The biological activity of This compound may involve several mechanisms:
- PI3K/AKT Pathway Inhibition : This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can promote cancer cell death.
- Modulation of Inflammatory Mediators : The compound may alter the expression levels of cytokines and other inflammatory markers.
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized various imidazoquinazolinone derivatives and evaluated their anticancer properties against several human cancer cell lines. The study found that modifications at specific positions on the quinazolinone ring significantly impacted cytotoxicity and selectivity towards cancer cells .
Anti-inflammatory Screening
A separate investigation focused on the anti-inflammatory properties of related compounds showed that they effectively reduced inflammation in animal models by inhibiting NF-kB signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 5
The sulfanyl group at position 5 is a critical site for structural diversification. Key analogs include:
Key Observations :
- Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity may enhance binding to polar receptors, while chlorine offers a balance of lipophilicity and steric bulk .
Core Heterocycle Modifications
Compounds with alternative fused-ring systems exhibit distinct pharmacodynamic profiles:
- 3-(4-Chlorobenzyl)-2-...-1,2,4-oxadiazol-5-yl (): Incorporates a 1,2,4-oxadiazole ring instead of imidazo-quinazolinone. The oxadiazole’s electron-deficient nature may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the target compound .
- Triazolo[1,5-a]quinazolin-5-one (): Features a triazole ring fused to quinazolinone.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
